Homatropine hydrobromide
Overview
Description
Homatropine hydrobromide is an anticholinergic compound that acts as an antagonist at muscarinic acetylcholine receptors. It is commonly used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), as well as in combination with hydrocodone for the symptomatic relief of cough .
Mechanism of Action
Target of Action
Homatropine hydrobromide primarily targets muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .
Mode of Action
This compound acts as an antagonist at muscarinic acetylcholine receptors . It blocks the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation . This results in dilation (mydriasis) and paralysis of accommodation (cycloplegia) .
Biochemical Pathways
By blocking muscarinic receptors and cholinergic signaling pathways, this compound affects the parasympathetic nervous system . This leads to typical anticholinergic effects, such as mydriasis and cycloplegia .
Pharmacokinetics
It’s known that the compound is used topically, and systemic absorption can be minimized by applying pressure over the lacrimal sac for 1 to 3 minutes after instillation .
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia) . Other effects that could apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect can be influenced by the pigmentation of the iris, with heavily pigmented irides potentially requiring increased doses . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homatropine hydrobromide involves the esterification of tropine with mandelic acid, followed by salification with hydrobromic acid. One method includes the reaction of tropine with O-formyl mandelic acid chloride, followed by acidic hydrolysis and subsequent salification with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound typically involves the use of non-toxic solvents and mild reaction conditions to ensure high yield and cost-effectiveness. The process avoids the use of benzene and employs methylene dichloride and triethylamine as solvents and catalysts, respectively .
Chemical Reactions Analysis
Types of Reactions: Homatropine hydrobromide primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the ester functional group.
Common Reagents and Conditions:
Esterification: Tropine and mandelic acid chloride in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrobromic acid.
Major Products:
Esterification: Formation of homatropine ester.
Hydrolysis: Formation of this compound
Scientific Research Applications
Homatropine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Medicine: Utilized in ophthalmology for diagnostic procedures requiring pupil dilation and in combination with hydrocodone for cough suppression
Industry: Applied in the pharmaceutical industry for the production of anticholinergic drugs.
Comparison with Similar Compounds
Atropine: Another anticholinergic agent with similar effects but longer duration of action.
Scopolamine: Used for motion sickness and has a similar mechanism of action.
Homatropine Methylbromide: A derivative with similar anticholinergic properties but different pharmacokinetics.
Uniqueness: Homatropine hydrobromide is unique due to its shorter duration of action compared to atropine, making it more suitable for diagnostic procedures in ophthalmology. Additionally, its combination with hydrocodone for cough suppression is a distinctive application .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGTFTVBLXELC-MOTQWOLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045099 | |
Record name | Homatropine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-56-9 | |
Record name | Homatropine hydrobromide [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Homatropine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homatropine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMATROPINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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